molecular formula C8H5N3O6 B180686 2-Ethenyl-1,3,5-trinitrobenzene CAS No. 109759-59-3

2-Ethenyl-1,3,5-trinitrobenzene

Cat. No.: B180686
CAS No.: 109759-59-3
M. Wt: 239.14 g/mol
InChI Key: ZZYBITIUXMQYKT-UHFFFAOYSA-N
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Description

2-Ethenyl-1,3,5-trinitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with three nitro groups and an ethenyl group. This compound is part of the nitrobenzene family, known for its applications in various chemical processes and industries due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-1,3,5-trinitrobenzene typically involves the nitration of benzene derivatives. One common method is the nitration of 1,3,5-trinitrobenzene, which can be achieved through the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques are common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-1,3,5-trinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethenyl-1,3,5-trinitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenyl-1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro and ethenyl groups. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The ethenyl group can participate in addition and substitution reactions, further influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethenyl-1,3,5-trinitrobenzene is unique due to the presence of the ethenyl group, which enhances its reactivity and allows for a broader range of chemical transformations compared to its methyl-substituted counterparts. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-ethenyl-1,3,5-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O6/c1-2-6-7(10(14)15)3-5(9(12)13)4-8(6)11(16)17/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYBITIUXMQYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00522252
Record name 2-Ethenyl-1,3,5-trinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35074-90-9
Record name 2-Ethenyl-1,3,5-trinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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